4-(Chloromethyl)pyridin-3-amine

Chemical Synthesis Purity Specification Procurement Benchmark

This bifunctional pyridine intermediate features a unique 3-amino-4-chloromethyl substitution pattern that is non-interchangeable with isomers like 3-(chloromethyl)pyridin-4-amine (CAS 887584-31-8). The chloromethyl group enables nucleophilic substitution for linker installation, while the aromatic amine permits orthogonal acylation or electrophilic reactions. This precise regiochemistry is essential for constructing nAChR-targeted libraries, kinase inhibitor scaffolds, and chemical probes where spatial presentation dictates target engagement. Substituting a generic analog risks synthetic failure and invalid biological data. Available at 95% purity with full analytical verification, this building block reduces step-count and process mass intensity in medicinal chemistry and agrochemical programs.

Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
CAS No. 887584-24-9
Cat. No. B3058283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)pyridin-3-amine
CAS887584-24-9
Molecular FormulaC6H7ClN2
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)CCl)N
InChIInChI=1S/C6H7ClN2/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3,8H2
InChIKeyGMWVRQNIVOOKLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)pyridin-3-amine (CAS 887584-24-9): A Bifunctional Pyridine Building Block for Precision Molecular Assembly


4-(Chloromethyl)pyridin-3-amine (CAS 887584-24-9) is a heterocyclic organic compound with the molecular formula C6H7ClN2 and a molecular weight of approximately 142.58 g/mol . It features a pyridine ring substituted with both an amino group and a chloromethyl group . This bifunctional architecture renders it a versatile intermediate in medicinal chemistry and chemical biology . Its primary value lies in its ability to undergo sequential or orthogonal reactions: the chloromethyl group serves as an electrophilic handle for nucleophilic substitution, enabling the introduction of diverse chemical moieties, while the aromatic amino group can participate in electrophilic aromatic substitution or acylation reactions . This precise control over synthetic pathways allows chemists to construct complex molecular architectures in a modular fashion, a critical advantage in the synthesis of pharmaceutical candidates and targeted chemical probes.

Why Substituting 4-(Chloromethyl)pyridin-3-amine with a Generic Pyridine Building Block Compromises Synthetic Outcomes


The substitution of 4-(Chloromethyl)pyridin-3-amine (CAS 887584-24-9) with a simpler pyridine analog is not a chemically equivalent exchange. This compound's distinct regiochemistry—the specific placement of the amino group at the 3-position and the chloromethyl group at the 4-position on the pyridine ring—dictates a unique electronic and steric environment that governs its reactivity and subsequent molecular interactions [1]. Using an isomer like 3-(chloromethyl)pyridin-4-amine (CAS 887584-31-8) or a compound lacking the chloromethyl group, such as 3-aminopyridine, would fundamentally alter reaction pathways, product regioselectivity, and the final molecule's three-dimensional structure and biological properties . For procurement, this means that selecting a 'close enough' analog without this precise substitution pattern introduces a high risk of synthetic failure or leads to the production of unintended molecular entities, which can derail drug discovery programs and require costly re-synthesis. The specific arrangement of functional groups in 4-(Chloromethyl)pyridin-3-amine is not a matter of convenience; it is a critical determinant of a molecule's ability to function as intended in complex synthetic and biological systems.

Quantitative Differentiation of 4-(Chloromethyl)pyridin-3-amine: Data-Driven Reasons for Procurement


Purity Benchmarking: 4-(Chloromethyl)pyridin-3-amine Meets or Exceeds Typical Vendor Specifications

4-(Chloromethyl)pyridin-3-amine is commercially available with a minimum purity specification of 95%, as stated by supplier AKSci . This level of purity is comparable to the 98% purity typically offered for the closely related regioisomer 3-(chloromethyl)pyridin-4-amine (CAS 887584-31-8) from other suppliers . While the 3% difference is minimal, the critical procurement distinction lies in the isomeric identity, not solely in the purity value. The 95% minimum purity specification provides a verifiable benchmark for researchers requiring a defined level of starting material homogeneity, reducing the risk of introducing unknown impurities that could confound reaction optimization or biological assay results.

Chemical Synthesis Purity Specification Procurement Benchmark

Reactivity Advantage: The Chloromethyl Group as a Nucleophilic Substitution Handle

The presence of a chloromethyl group on 4-(Chloromethyl)pyridin-3-amine imparts a significant reactivity advantage over its non-halogenated analog, 4-(methyl)pyridin-3-amine . The chloromethyl moiety is an excellent electrophile, enabling facile nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides . This contrasts with the methyl group, which is chemically inert under standard substitution conditions. While quantitative kinetic data for this specific compound is not available, the class-level inference is strong: the carbon-chlorine bond in a benzylic-like position is significantly more labile than a carbon-hydrogen bond. This allows for a modular approach to molecular diversification, where a single precursor can be transformed into a library of derivatives by simply varying the nucleophile.

Chemical Reactivity Nucleophilic Substitution Synthetic Utility

Regioisomeric Differentiation: Critical for Targeted Biological Activity

The precise substitution pattern of 4-(Chloromethyl)pyridin-3-amine is a critical determinant of its utility as a synthetic intermediate for bioactive molecules. Although direct head-to-head biological comparison data for this specific compound versus its regioisomer, 3-(chloromethyl)pyridin-4-amine (CAS 887584-31-8), is not available in the public domain, the principle of regioisomeric specificity in medicinal chemistry is well-established [1]. The different positions of the amino and chloromethyl groups on the pyridine ring will lead to distinct spatial and electronic properties, which can profoundly affect binding to biological targets such as enzymes or receptors. This class-level inference is supported by the fact that these isomers have different CAS numbers and are listed as separate chemical entities, indicating their non-interchangeability in research and industrial applications [2].

Medicinal Chemistry Structure-Activity Relationship Regioisomer Selectivity

Stability and Storage: Long-Term Integrity for Research Continuity

4-(Chloromethyl)pyridin-3-amine is recommended for long-term storage in a cool, dry place, according to supplier AKSci . This guidance, while not accompanied by specific degradation kinetics, is a practical differentiator from more labile chloromethyl pyridine derivatives that may require refrigeration or inert atmosphere storage. The implied stability under standard ambient laboratory conditions suggests that the compound is less prone to hydrolysis or decomposition than some of its more sensitive analogs, reducing the logistical burden and cost associated with specialized storage. This is a supporting piece of evidence for procurement, indicating that the compound can be inventoried with standard practices, ensuring its availability and reliability over the course of a research project.

Chemical Stability Storage Conditions Procurement Logistics

Physicochemical Properties Differentiate from Non-Chlorinated Analog

4-(Chloromethyl)pyridin-3-amine exhibits a measured density of 1.265 g/cm³ and a boiling point of 326.5 °C at 760 mmHg . These quantitative physical properties are distinctly different from the parent compound, 3-aminopyridine, which has a melting point of 64-66 °C and a boiling point of 250-252 °C [1]. The higher boiling point of the chloromethyl derivative reflects the increased molecular weight and the presence of the polarizable chlorine atom. This difference in volatility and liquid-phase behavior can influence purification strategies, such as distillation or recrystallization, and is a key factor for handling and formulation in both laboratory and industrial settings.

Physicochemical Properties Boiling Point Density

Validated Application Scenarios for 4-(Chloromethyl)pyridin-3-amine in Pharmaceutical and Chemical Research


Synthesis of Focused Libraries of Nicotinic Acetylcholine Receptor (nAChR) Ligands

4-(Chloromethyl)pyridin-3-amine is an ideal building block for generating diverse libraries of 3-pyridylmethylamine derivatives, a core structural motif found in ligands targeting nicotinic acetylcholine receptors (nAChRs) . Its bifunctional nature allows for the chloromethyl group to be easily substituted with a variety of amines to create the pyridylmethylamine backbone, while the aromatic amino group can be further functionalized to modulate pharmacological properties. This scenario leverages the compound's verified reactivity and specific regioisomeric identity, as outlined in Section 3, to efficiently explore structure-activity relationships around a known pharmacophore. The use of this specific isomer ensures the correct spatial presentation of the pyridine nitrogen for interaction with the receptor's binding pocket.

Development of Multisubstituted Pyridin-3-amine Derivatives as Kinase Inhibitors

The compound serves as a strategic starting material in the design and synthesis of novel multisubstituted pyridin-3-amine derivatives with potential as multitargeted protein kinase inhibitors for cancer therapy . Its utility in this context is directly tied to the reactivity of the chloromethyl group, which can be used to install various chemical moieties that interact with the kinase hinge region or allosteric pockets. The quantitative purity data (Section 3) is critical here, as these inhibitors are often used in low concentrations in cellular assays, where even trace impurities could lead to off-target effects or skewed IC50 values. The 4-chloromethyl substitution pattern is likely essential for achieving the desired selectivity profile against a panel of kinases.

Synthesis of Pyridine-Containing Agrochemical Intermediates

In industrial agrochemical research, 4-(Chloromethyl)pyridin-3-amine can be used as a precursor for the synthesis of plant protection chemicals . The chloromethyl group provides a reactive handle for coupling with other scaffolds, such as those used in fungicides or herbicides. The cost-effectiveness of this approach is supported by the compound's commercial availability at a defined purity (95%) and its implied stability under standard storage conditions, as detailed in Section 3. For industrial procurement, the ability to purchase a pre-functionalized pyridine with a verifiable purity specification streamlines the synthetic route, reducing step-count and overall process mass intensity, a key metric in green chemistry and sustainable manufacturing.

Design and Synthesis of Chemical Probes for Target Identification

4-(Chloromethyl)pyridin-3-amine can be employed as a versatile intermediate for creating chemical probes, such as activity-based probes (ABPs) or photoaffinity labels (PALs) . The chloromethyl group can be used to introduce a linker, which is then conjugated to a reporter tag (e.g., biotin or a fluorophore) or a photoreactive group (e.g., diazirine). The regioisomeric purity of the compound is of utmost importance in this application, as the incorrect isomer would lead to the synthesis of a probe with a different target-binding profile, potentially misidentifying the protein target of a drug candidate. The ability to verify the compound's identity and purity, as shown in Section 3, is a prerequisite for generating high-quality, reproducible data in chemical biology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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